molecular formula C9H5Cl3N2O B12924937 3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 87779-04-2

3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12924937
CAS No.: 87779-04-2
M. Wt: 263.5 g/mol
InChI Key: ZUBCTZMOUKOCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms and a chloromethyl group in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

The synthesis of 3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of chlorine atoms at the desired positions using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Chloromethylation: The chloromethyl group can be introduced using reagents like chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of hydrochloric acid.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms and the chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.

Scientific Research Applications

3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved vary based on the biological system being studied. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, thereby preventing phosphorylation of target proteins.

Comparison with Similar Compounds

3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

87779-04-2

Molecular Formula

C9H5Cl3N2O

Molecular Weight

263.5 g/mol

IUPAC Name

3,6-dichloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H5Cl3N2O/c10-4-5-8(12)9(15)14-6(11)2-1-3-7(14)13-5/h1-3H,4H2

InChI Key

ZUBCTZMOUKOCOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C(=C1)Cl)Cl)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.